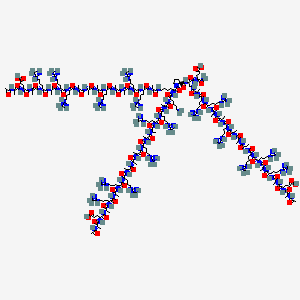
159646-83-0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with CAS number 159646-83-0 is known as QL9 . It is a high-affinity alloantigen for the 2C T cell receptor (TCR) . The sequence of this peptide is QLSPFPFDL .
Molecular Structure Analysis
QL9 has a molecular formula of C52H74N10O14 . Its molecular weight is 1063.21 . The sequence of this peptide is QLSPFPFDL .Physical And Chemical Properties Analysis
QL9 has a molecular weight of 1063.21 and a molecular formula of C52H74N10O14 . The predicted density is 1.313±0.06 g/cm3 . The predicted boiling point is 1463.5±65.0°C .Wissenschaftliche Forschungsanwendungen
Enhancing Programming Productivity in Scientific Research
Scientific research applications are often complex and time-consuming to develop and maintain due to the intricate nature of scientific software. Traditionally, scientists have had to create software from scratch using conventional programming languages like C and Fortran. This contrasts sharply with modern commercial software, which is typically constructed using toolkits and software frameworks that facilitate the rapid assembly of new applications from existing component libraries. Recognizing this gap, the scientific community has started to adopt similar approaches. Scientific software frameworks have emerged, offering significant benefits for grid-enabling existing applications and for developing new applications from the ground up. These frameworks not only improve programming productivity but also streamline the integration and interoperability of scientific software, contributing to more effective and efficient scientific research processes (Appelbe et al., 2007).
Interoperability and Integration in Data-Intensive Science
Data-intensive science relies heavily on a variety of scientific software applications to facilitate analyses and processes. For these applications to support research scientists efficiently, they must meet several essential requirements, including interoperability, integration, automation, reproducibility, and efficient data handling. Various enabling technologies, such as workflow, service, and portal technologies, are pivotal in addressing these requirements. However, no single technology can fulfill all these essential aspects of scientific processes, necessitating a hybrid approach. This approach not only supports the requirements of data-intensive research but also paves the way for future research directions in the field of scientific applications (Yao et al., 2014).
Challenges in Data Sharing and Preservation in Scientific Research
In the 21st century, scientific research has become more data-intensive and collaborative. It's crucial to understand the data practices of researchers, including data accessibility, discovery, re-use, preservation, and, most importantly, data sharing. Data sharing is a vital component of the scientific method as it allows for the verification of results and builds upon previous research. However, researchers face numerous challenges in making their data electronically available, such as limited time and funding. Moreover, there is a general dissatisfaction among researchers regarding long-term data preservation, as many organizations do not provide adequate support for data management. Despite these challenges, researchers are willing to share their data if certain conditions are met, indicating a readiness to embrace data sharing practices under the right circumstances (Tenopir et al., 2011).
Promoting Reproducible Scientific Research through Licensing and Copyright
The reproducibility of scientific research is a cornerstone of scientific progress. As computational researchers increasingly make their results available in a reproducible manner, questions arise regarding copyright, subsequent use and citation, and general ownership rights. The release of research publicly, particularly on the Internet, creates a gap in the current licensing and copyright structure. Scientific research produces more than just the final paper; components such as code, data structures, experimental design and parameters, documentation, and figures are all crucial for communicating scholarship and replicating results. To address this gap, a reproducible research standard is proposed, encouraging reproducible scientific investigation through proper attribution, fostering greater collaboration, and promoting community engagement in scientific learning and discovery (Stodden, 2009).
Wirkmechanismus
Eigenschaften
CAS-Nummer |
159646-83-0 |
|---|---|
Molekularformel |
C₅₂H₇₄N₁₀O₁₄ |
Molekulargewicht |
1063.21 |
Sequenz |
One Letter Code: QLSPFPFDL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










